

Synthesis Protocol for 1-Benzyl-1H-pyrrole-2-carbaldehyde

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Compound of Interest

Compound Name: 1-Benzyl-1H-pyrrole-2-carbaldehyde

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Application Notes

This document provides a detailed protocol for the synthesis of **1-Benzyl-1H-pyrrole-2-carbaldehyde**, a key intermediate in the development of various pharmaceutical compounds and functional materials. The synthesis is achieved through the Vilsmeier-Haack formylation of 1-benzylpyrrole. This method is highly effective for the formylation of electron-rich aromatic and heteroaromatic compounds. The protocol described herein is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development. Adherence to standard laboratory safety procedures is mandatory.

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated *in situ* from a substituted amide, such as N-methylformanilide or dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl_3) or pyrophosphoryl chloride. The resulting electrophilic iminium salt reacts with the electron-rich pyrrole ring, preferentially at the C2 position, to yield the corresponding aldehyde after aqueous workup. This protocol details a specific instance of this reaction using pyrophosphoryl chloride and N-methylformanilide.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the synthesis of **1-Benzyl-1H-pyrrole-2-carbaldehyde**.

Parameter	Value	Reference
Product	1-Benzyl-1H-pyrrole-2-carbaldehyde	[1]
Yield	75%	[1]
Byproduct	3-Formyl-1-benzylpyrrole	[1]
Byproduct Yield	22%	[1]
Molecular Formula	C ₁₂ H ₁₁ NO	[2] [3] [4]
Molecular Weight	185.23 g/mol	[2] [3] [4]
Appearance	Colorless oil	[1]
Mass Spec (M ⁺)	Found: 185.0830, Calc.: 185.0841	[1]
¹ H NMR (CDCl ₃)	δ 5.5 (s, 2H, CH ₂), 6.2 (t, 1H, H-4), 6.8 (m, 2H, H-3, H-5), 7.2 (m, 5H, Ph), 9.5 (s, 1H, CHO)	[1]
¹³ C NMR (CDCl ₃)	δ 52.6 (CH ₂), 110.1 (CH), 122.1 (CH), 125.9 (CH), 127.3 (CH), 128.8 (CH), 129.2 (CH), 136.1 (C), 185.6 (CHO)	[1]

Experimental Protocol

Materials and Reagents:

- 1-Benzylpyrrole
- N-Methylformanilide
- Pyrophosphoryl chloride
- Dichloromethane (CH₂Cl₂)
- Sodium hydroxide (NaOH) solution (2M)

- Hydrochloric acid (HCl) aqueous solution
- Magnesium sulfate (MgSO₄)
- Diethyl ether
- Petroleum ether (b.p. 40-60 °C)
- Silica gel for flash chromatography

Equipment:

- Round-bottom flask
- Stirring apparatus (magnetic stirrer and stir bar)
- Ice bath
- Dropping funnel
- Heating mantle with temperature control
- Rotary evaporator
- Kugelrohr distillation apparatus
- Flash chromatography setup
- Standard laboratory glassware

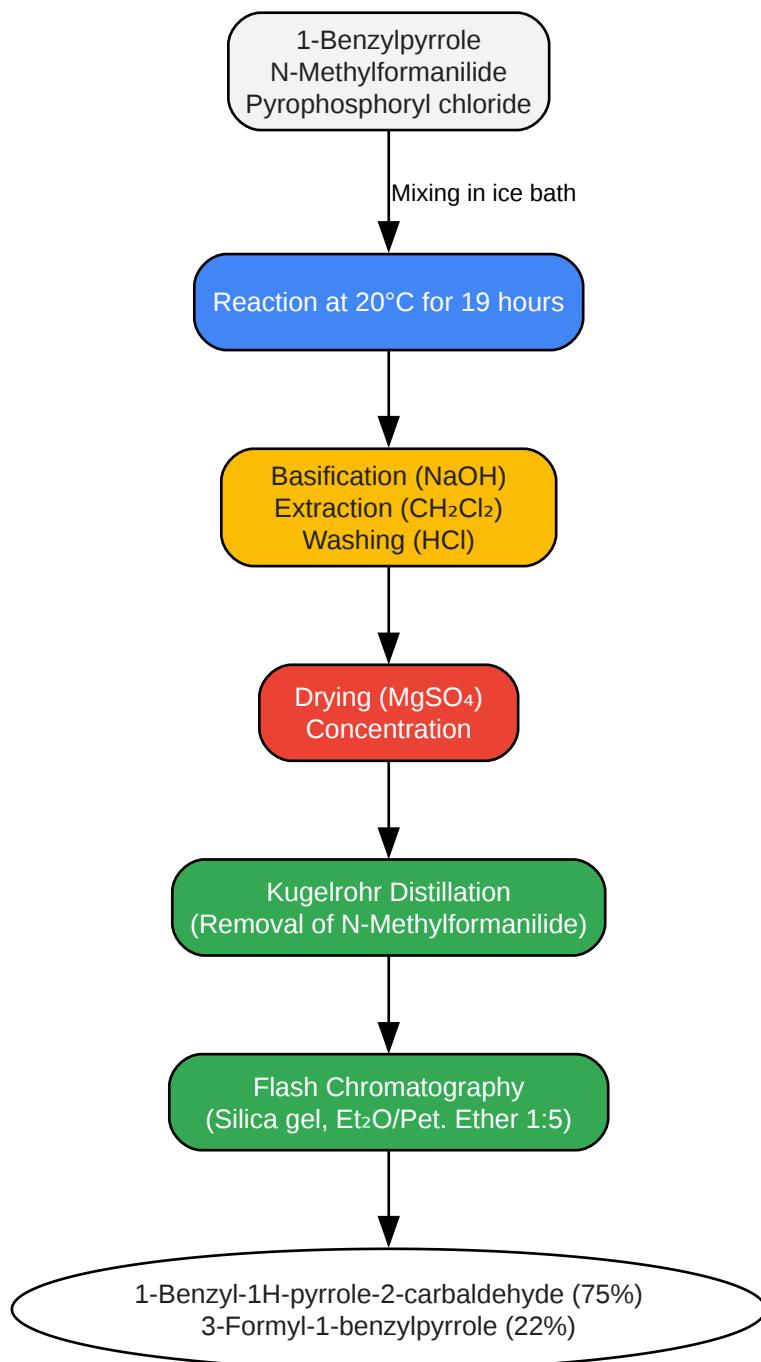
Procedure:

- Vilsmeier Reagent Formation and Reaction with 1-Benzylpyrrole:
 - To a stirred mixture of N-methylformanilide (2.028 g, 15.0 mmol) and 1-benzylpyrrole (1.179 g, 7.5 mmol) in a round-bottom flask cooled in an ice bath, add pyrophosphoryl chloride (2.140 g, 8.5 mmol) dropwise.
 - Remove the ice bath and stir the resulting syrup at 20°C for 19 hours.

- Work-up and Extraction:
 - Cool the reaction mixture in an ice bath and basify with 2M sodium hydroxide (NaOH) solution.
 - Extract the aqueous mixture with dichloromethane.
 - Wash the organic layer with aqueous hydrochloric acid.
 - Dry the organic layer over magnesium sulfate ($MgSO_4$) and concentrate under reduced pressure.
- Purification:
 - Remove unreacted N-methylformanilide by Kugelrohr distillation at 70°C and 0.1 mm Hg.
 - Purify the residue by flash chromatography on silica gel, eluting with a mixture of diethyl ether and petroleum ether (1:5 v/v).
- Product Isolation:
 - Collect the fractions corresponding to 2-formyl-1-benzylpyrrole and 3-formyl-1-benzylpyrrole.
 - Evaporate the solvent from the collected fractions to yield the respective products as colorless oils.

Visualizations

Experimental Workflow Diagram

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Caption: Workflow for the synthesis of **1-Benzyl-1H-pyrrole-2-carbaldehyde**.

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